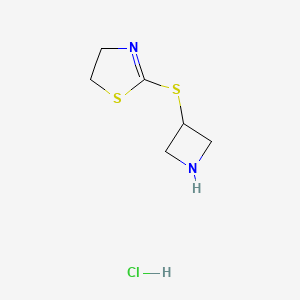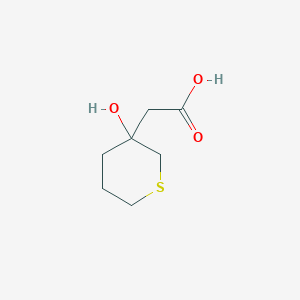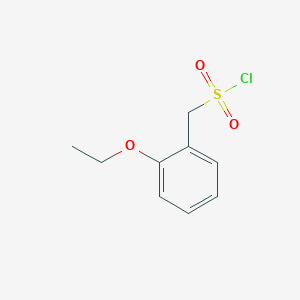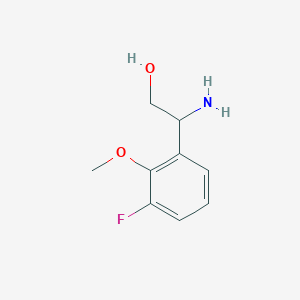
2-(Azetidin-3-ylthio)-4,5-dihydrothiazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azetidin-3-ylthio)-4,5-dihydrothiazole hydrochloride is a heterocyclic compound that features both azetidine and thiazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component . Another approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up organic synthesis reactions, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, would apply.
Análisis De Reacciones Químicas
Types of Reactions
2-(Azetidin-3-ylthio)-4,5-dihydrothiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various functionalized derivatives.
Aplicaciones Científicas De Investigación
2-(Azetidin-3-ylthio)-4,5-dihydrothiazole hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(Azetidin-3-ylthio)-4,5-dihydrothiazole hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The azetidine and thiazole rings can engage in hydrogen bonding, π-π stacking, and other interactions with biomolecules, contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Azetidine-2-carboxylic acid: Found in nature and used as a building block for various bioactive compounds.
Thiazole derivatives: Commonly used in medicinal chemistry for their antimicrobial and anticancer properties.
Uniqueness
2-(Azetidin-3-ylthio)-4,5-dihydrothiazole hydrochloride is unique due to the combination of azetidine and thiazole rings in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with diverse biological targets, making it a versatile compound for research and development .
Propiedades
Fórmula molecular |
C6H11ClN2S2 |
|---|---|
Peso molecular |
210.8 g/mol |
Nombre IUPAC |
2-(azetidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C6H10N2S2.ClH/c1-2-9-6(8-1)10-5-3-7-4-5;/h5,7H,1-4H2;1H |
Clave InChI |
SOINFWJACAJZCM-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(=N1)SC2CNC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate](/img/structure/B15311379.png)


![Methyl 3-[(3R)-piperidin-3-yl]propanoate](/img/structure/B15311400.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydropyrido[2,3-d][1,3]oxazin-2-one](/img/structure/B15311402.png)
![1-[1-(4-Ethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15311411.png)

![rac-tert-butylN-[(1s,4s)-4-[(methylamino)methyl]cyclohexyl]carbamate](/img/structure/B15311433.png)




